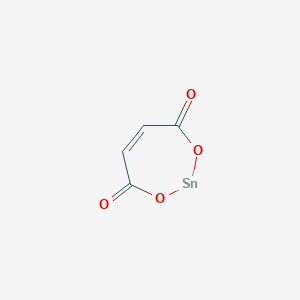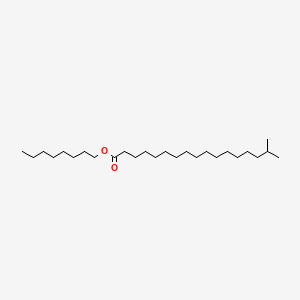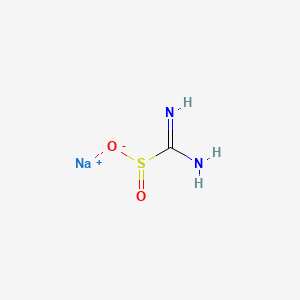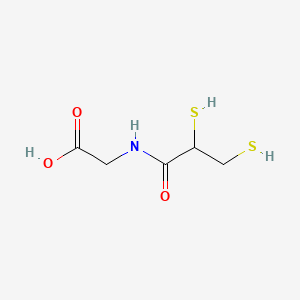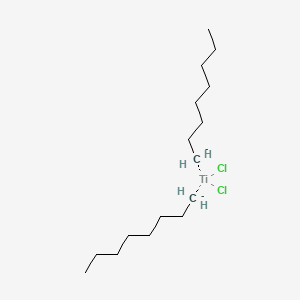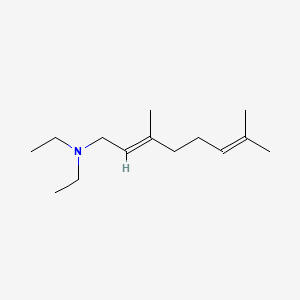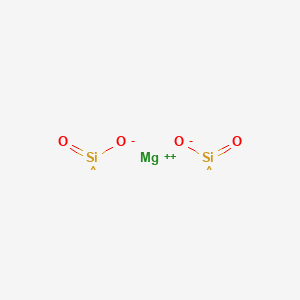
Magnesium silicon hydroxide oxide (Mg7Si2(OH)6O8)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium silicon hydroxide oxide (Mg7Si2(OH)6O8) is a complex inorganic compound that combines magnesium, silicon, hydroxide, and oxide ions
準備方法
Synthetic Routes and Reaction Conditions
Magnesium silicon hydroxide oxide can be synthesized through a variety of methods, including hydrothermal and solvothermal treatments. These methods involve the reaction of magnesium salts with silicon sources under controlled temperature and pressure conditions. For instance, a common approach is to react magnesium chloride with sodium silicate in an aqueous solution, followed by hydrothermal treatment at elevated temperatures (around 150-200°C) for several hours. The resulting product is then filtered, washed, and dried to obtain the desired compound.
Industrial Production Methods
On an industrial scale, the production of magnesium silicon hydroxide oxide may involve the use of large-scale reactors and continuous processing techniques. The raw materials, such as magnesium oxide and silicon dioxide, are mixed in precise stoichiometric ratios and subjected to high-temperature treatments in rotary kilns or fluidized bed reactors. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to ensure the formation of the desired compound with high purity and yield.
化学反応の分析
Types of Reactions
Magnesium silicon hydroxide oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and silicon dioxide.
Reduction: Under reducing conditions, it can be reduced to elemental magnesium and silicon.
Substitution: The hydroxide ions in the compound can be substituted with other anions, such as chloride or sulfate, through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures (above 500°C).
Reduction: Hydrogen gas or carbon monoxide at elevated temperatures (above 600°C).
Substitution: Aqueous solutions of chloride or sulfate salts at room temperature.
Major Products Formed
Oxidation: Magnesium oxide (MgO) and silicon dioxide (SiO2).
Reduction: Elemental magnesium (Mg) and silicon (Si).
Substitution: Magnesium chloride (MgCl2) or magnesium sulfate (MgSO4).
科学的研究の応用
Magnesium silicon hydroxide oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including polymerization and oxidation-reduction processes.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential use in bone regeneration and as a component in bioactive coatings for implants.
Industry: Utilized as a flame retardant, filler material in polymers, and as an additive in ceramics and glass manufacturing.
作用機序
The mechanism by which magnesium silicon hydroxide oxide exerts its effects is primarily based on its ability to interact with other molecules through ionic and covalent bonding. In biological systems, the compound can form stable complexes with proteins and other biomolecules, facilitating targeted delivery and controlled release of therapeutic agents. In industrial applications, its flame retardant properties are attributed to its ability to release water and form a protective oxide layer when exposed to high temperatures, thereby inhibiting combustion.
類似化合物との比較
Similar Compounds
Magnesium hydroxide (Mg(OH)2):
Silicon dioxide (SiO2): A widely used compound in various industries, but does not possess the same catalytic and biocompatible properties as magnesium silicon hydroxide oxide.
Magnesium oxide (MgO): Known for its high thermal stability and use in refractory materials, but does not offer the same range of applications in biology and medicine.
Uniqueness
Magnesium silicon hydroxide oxide stands out due to its unique combination of magnesium, silicon, hydroxide, and oxide ions, which confer a range of properties not found in simpler compounds. Its structural complexity allows for diverse applications in chemistry, biology, medicine, and industry, making it a versatile and valuable compound for scientific research.
特性
CAS番号 |
52015-56-2 |
|---|---|
分子式 |
MgO4Si2 |
分子量 |
144.47 g/mol |
InChI |
InChI=1S/Mg.2O2Si/c;2*1-3-2/q+2;2*-1 |
InChIキー |
VTYBDAMPQOVNJK-UHFFFAOYSA-N |
正規SMILES |
[O-][Si]=O.[O-][Si]=O.[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


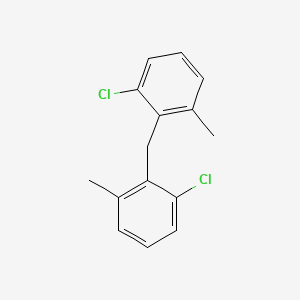
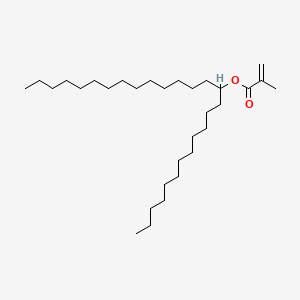
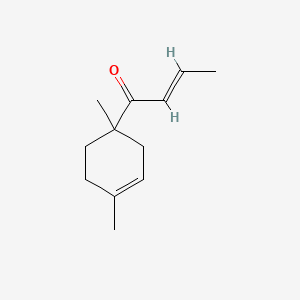
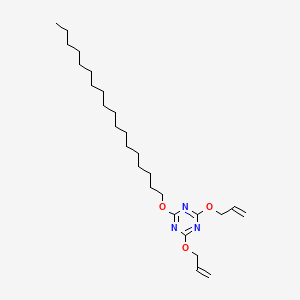
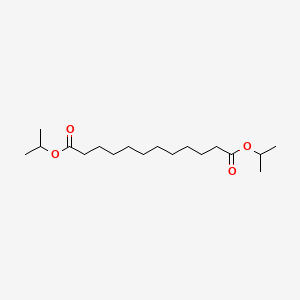
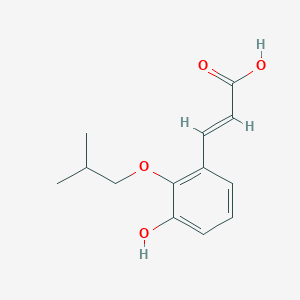
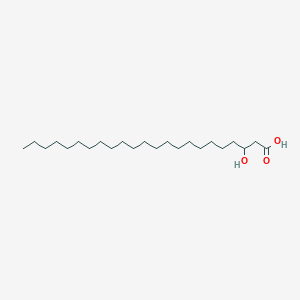
![2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,11,14,16-heptaen-9-one](/img/structure/B12658516.png)
